

VTP50469 Fumarate vs. MI-503: A Comparative Analysis for MLL-Rearranged Leukemia

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A detailed guide for researchers and drug development professionals on the preclinical efficacy and mechanisms of two prominent Menin-MLL interaction inhibitors.

In the landscape of targeted therapies for MLL-rearranged (MLLr) leukemia, a subtype with historically poor prognosis, the inhibition of the Menin-MLL interaction has emerged as a promising strategy.[1][2] This guide provides an objective comparison of two key small molecule inhibitors in this class: **VTP50469 fumarate** and MI-503. By examining their performance based on available preclinical data, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in their research.

Mechanism of Action: Disrupting the MLL Fusion Oncogenic Complex

Both VTP50469 fumarate and MI-503 are potent and selective inhibitors of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction.[3][4][5] In MLL-rearranged leukemia, the MLL gene is fused to one of over 80 different partner genes, creating an oncogenic fusion protein.[6] This fusion protein aberrantly recruits the protein Menin, a critical component of a chromatin-modifying complex, to target genes. This interaction is essential for the leukemogenic activity of MLL fusion proteins, which drive the expression of genes like HOXA9 and MEIS1, leading to uncontrolled proliferation of leukemia cells.[6][7]

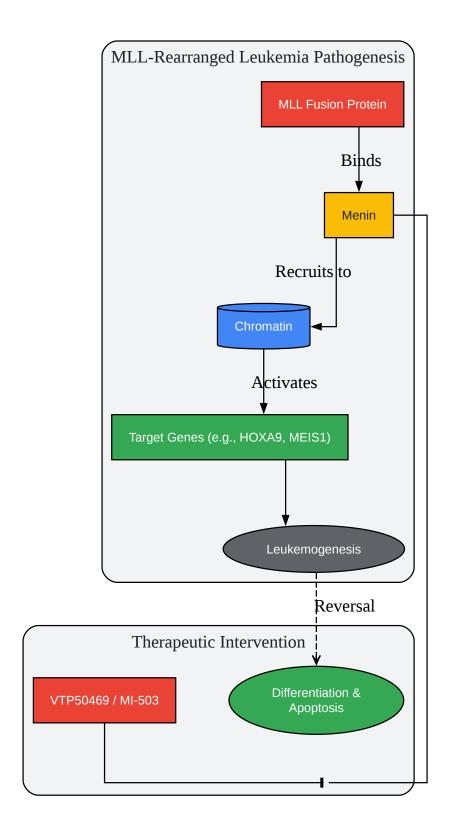






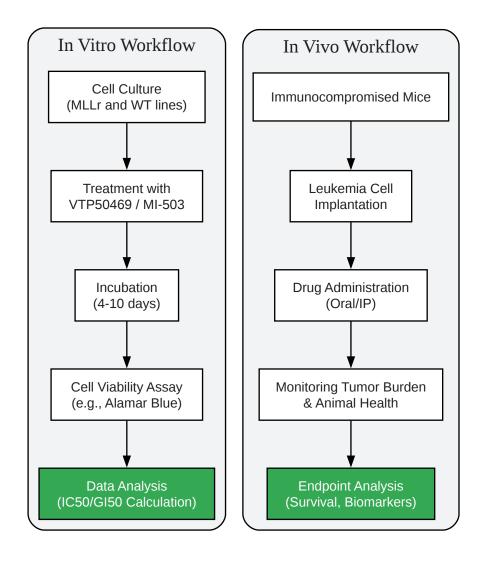
VTP50469 and MI-503 function by binding to Menin and disrupting its interaction with the MLL fusion protein.[6][7] This displacement of the Menin-MLL complex from chromatin leads to the downregulation of target gene expression, ultimately inducing differentiation and apoptosis in MLLr leukemia cells.[3][6]





Blocks Interaction





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